7H-Thiazolo(3,2-a)pyrimidin-7-one, 5-((3,5-dimethylphenyl)methyl)-6-ethyl-2,3-dihydro-3-(2-hydroxyethoxy)-
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Overview
Description
7H-Thiazolo(3,2-a)pyrimidin-7-one, 5-((3,5-dimethylphenyl)methyl)-6-ethyl-2,3-dihydro-3-(2-hydroxyethoxy)- is a complex organic compound that belongs to the thiazolopyrimidine class. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a thiazole ring fused to a pyrimidine ring, along with various substituents, contributes to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Thiazolo(3,2-a)pyrimidin-7-one, 5-((3,5-dimethylphenyl)methyl)-6-ethyl-2,3-dihydro-3-(2-hydroxyethoxy)- typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and pyrimidine precursors, followed by their fusion under specific conditions. Common reagents used in these reactions include thionyl chloride, ethylamine, and various catalysts to facilitate the formation of the thiazolopyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production process. Stringent quality control measures are essential to maintain the consistency and efficacy of the final product.
Chemical Reactions Analysis
Types of Reactions
7H-Thiazolo(3,2-a)pyrimidin-7-one, 5-((3,5-dimethylphenyl)methyl)-6-ethyl-2,3-dihydro-3-(2-hydroxyethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
7H-Thiazolo(3,2-a)pyrimidin-7-one, 5-((3,5-dimethylphenyl)methyl)-6-ethyl-2,3-dihydro-3-(2-hydroxyethoxy)- has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 7H-Thiazolo(3,2-a)pyrimidin-7-one, 5-((3,5-dimethylphenyl)methyl)-6-ethyl-2,3-dihydro-3-(2-hydroxyethoxy)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7H-Thiazolo(3,2-a)pyrimidin-7-one, 5-((3,5-dimethylphenyl)methyl)-6-ethyl-2,3-dihydro-3-(2-hydroxyethoxy)- include other thiazolopyrimidines with different substituents. Examples include:
- 7H-Thiazolo(3,2-a)pyrimidin-7-one derivatives with different alkyl or aryl groups.
- Thiazolopyrimidines with varying functional groups, such as hydroxyl, amino, or halogen substituents.
Uniqueness
The uniqueness of 7H-Thiazolo(3,2-a)pyrimidin-7-one, 5-((3,5-dimethylphenyl)methyl)-6-ethyl-2,3-dihydro-3-(2-hydroxyethoxy)- lies in its specific substituents, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
199852-24-9 |
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Molecular Formula |
C19H24N2O3S |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
5-[(3,5-dimethylphenyl)methyl]-6-ethyl-3-(2-hydroxyethoxy)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C19H24N2O3S/c1-4-15-16(10-14-8-12(2)7-13(3)9-14)21-17(24-6-5-22)11-25-19(21)20-18(15)23/h7-9,17,22H,4-6,10-11H2,1-3H3 |
InChI Key |
ZRBNQKAKXAYYEO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N2C(CSC2=NC1=O)OCCO)CC3=CC(=CC(=C3)C)C |
Origin of Product |
United States |
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